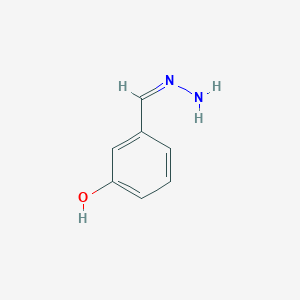

3-(Hydrazonomethyl)phenol

概要

説明

“3-(Hydrazonomethyl)phenol” is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15100 .

Synthesis Analysis

The synthesis of phenolic compounds like “this compound” can be achieved through various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a hydrazonomethyl group . The phenol group is a benzene ring with a hydroxyl group, and the hydrazonomethyl group consists of a hydrazine functional group attached to a methyl group .Chemical Reactions Analysis

Phenolic compounds like “this compound” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They are also known to undergo oxidation to yield quinones .科学的研究の応用

Structural and Biological Insights

The Schiff's bases derived from condensation reactions involving 3-(Hydrazonomethyl)phenol have been synthesized and characterized, revealing their potential in antimicrobial activities. Specifically, compounds such as 2(hydrazonomethyl)phenol, synthesized through condensation with salicylaldehyde, exhibit significant structural features conducive to biological activity. These compounds have been tested in vitro against various bacteria, including Escherichia coli and Staphylococcus aureus, showcasing their antimicrobial potential (Belal, Zayed, El-desawy, & Rakha, 2015).

Chemical Synthesis and Molecular Analysis

In the realm of chemical synthesis, this compound serves as a precursor for creating novel hydrazone derivatives with significant molecular and crystal structure characteristics. These derivatives demonstrate unique properties, such as enhanced emission upon interaction with specific ions, making them suitable for applications in sensing technologies (Güntepe, Saraçoǧlu, Çalışkan, Yüksektepe, & Cukurovalı, 2012).

Metallurgical and Material Science Applications

Further applications of this compound can be found in the synthesis of metal complexes, demonstrating its versatility in forming stable cyclometallated compounds. These complexes are of interest for their potential in material sciences, including magnetism and electrochemistry, which can be pivotal in developing new materials with specific magnetic or conductive properties (Chitrapriya, Mahalingam, Zeller, & Natarajan, 2008).

Environmental and Corrosion Studies

The derivatives of this compound also find applications in environmental science, particularly in the development of organic nanoparticles that serve as inhibitors for metal corrosion. This application is crucial for extending the lifespan of metal structures and components in various industrial settings, showcasing the compound's role in sustainability and maintenance (Mandour, Nazeer, Al‐Hetlani, Madkour, & Abdel‐Monem, 2018).

作用機序

Target of Action

It is known that phenolic compounds, such as 3-(hydrazonomethyl)phenol, often interact with proteins, enzymes, and cellular structures, modulating their function .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules, affecting cellular processes.

Biochemical Pathways

Phenolic compounds like this compound can affect various biochemical pathways. They are known to be involved in electrophilic aromatic substitution reactions . The hydroxyl group of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .

Pharmacokinetics

Phenolic compounds are generally known to have low oral bioavailability due to extensive metabolism by phase 1 and phase 2 enzymes in the enterocytes, liver, and gut microbiota .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence its absorption and metabolism .

Safety and Hazards

将来の方向性

Phenolic compounds are gaining attention due to their beneficial physiological effects, including antioxidant, anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects . The future of “3-(Hydrazonomethyl)phenol” and similar compounds may lie in their potential use as antimicrobials , and in the development of new synthesis methods and accurate methods for their detection and analysis .

特性

IUPAC Name |

3-[(Z)-hydrazinylidenemethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-5,10H,8H2/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUATCMAQLIAIL-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

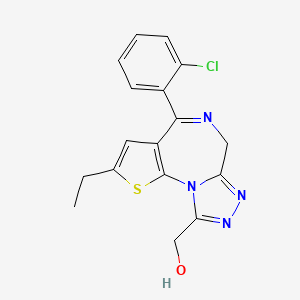

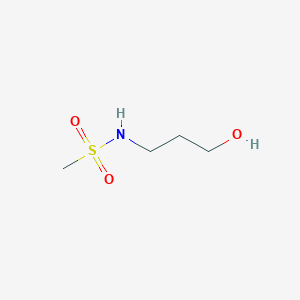

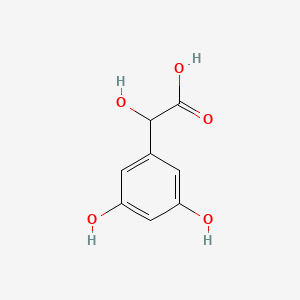

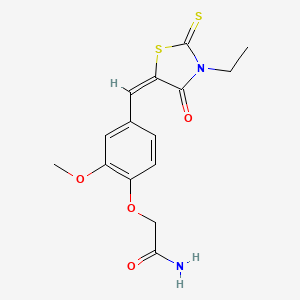

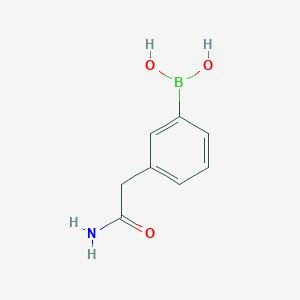

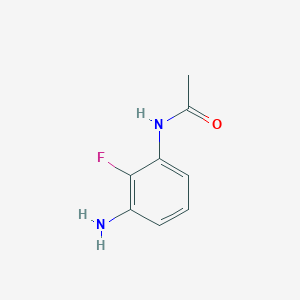

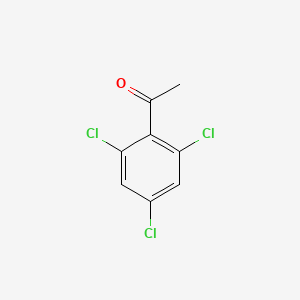

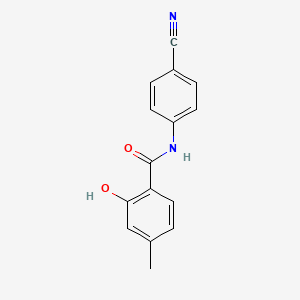

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]-](/img/structure/B3270097.png)